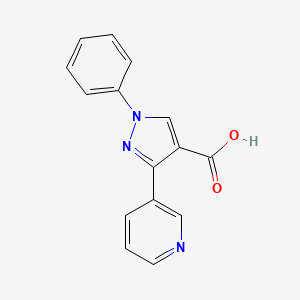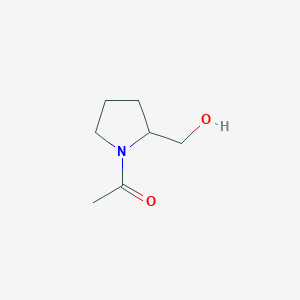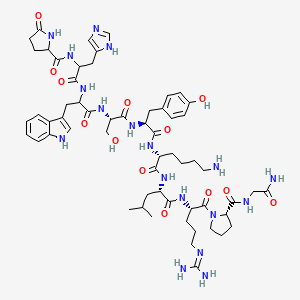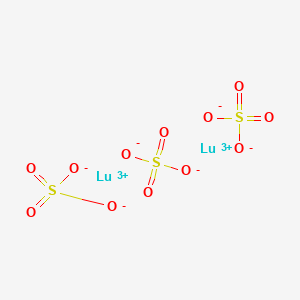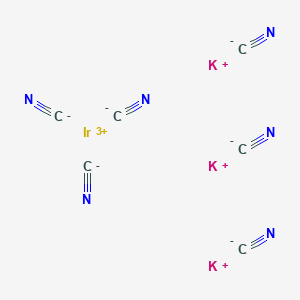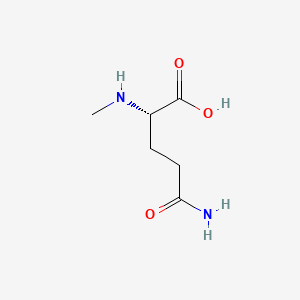
N2-Methyl-L-glutamine
Vue d'ensemble
Description
N2-Methyl-L-glutamine, also known as γ-Glutamylmethylamide or metheanine, is an amino acid analog of the proteinogenic amino acids L-glutamic acid and L-glutamine . It is primarily found in plant and fungal species . Simply speaking, it is L-glutamine methylated on the amide nitrogen .
Synthesis Analysis
The synthesis of this compound is closely related to the glutamine metabolic pathway . Glutamine metabolism plays a pivotal role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The enzyme glutamine synthetase (GS) is key in this process, assimilating ammonia derived from nitrate reduction, N2 fixation, photorespiration, or asparagine breakdown .Molecular Structure Analysis
This compound has a molecular formula of C6H12N2O3 . It contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The glutamine metabolic pathway, which involves this compound, is a complex network of reactions. For instance, the enzyme glutamate synthase transfers the amide amino group of glutamine to 2-oxoglutarate, allowing for the synthesis of two molecules of glutamate .Physical And Chemical Properties Analysis
This compound has a molar mass of 160.17 g/mol and a density of 1.211 g/mL . It has a boiling point of 427.5 °C .Applications De Recherche Scientifique
Glutamine and Pancreatic Beta-Cell Function : A study by Corless et al. (2006) investigated the effects of L-glutamine on gene and protein expression in pancreatic beta-cells. They found significant changes in the expression of genes involved in cellular signaling, metabolism, gene regulation, and insulin secretion, indicating l-glutamine's role in regulating beta-cell gene expression, signaling, and secretory function (Corless et al., 2006).
Glutamine in Neuron Function : Tamarappoo et al. (1997) identified a Na+-dependent glutamine transport activity in rat brain neurons. This discovery is significant for understanding how glutamine, a precursor for neurotransmitters, is transported into neurons for conversion to neurotransmitters (Tamarappoo et al., 1997).
Glutamine and Cancer Metabolism : Yang et al. (2017) reviewed the role of glutamine in cancer cells, detailing how it supports mitochondrial metabolism, antioxidant generation, and cellular replication. This comprehensive understanding of glutamine metabolism is essential for developing metabolic therapies for cancer (Yang et al., 2017).
Glutamine and Intestinal Cell Health : Lenaerts et al. (2006) explored the effects of glutamine on intestinal cells, finding that it regulates the expression of proteins beneficial to gut health. This study highlights glutamine's gene-specific effects on intestinal cells (Lenaerts et al., 2006).
Glutamine in Neurotransmission and Schizophrenia : Bustillo et al. (2014) investigated glutamine levels in patients with schizophrenia and found an increase in glutamine and its ratio to glutamate, suggesting altered glutamatergic synaptic release in the condition (Bustillo et al., 2014).
Glutamine in Plant Nitrogen Assimilation : Chellamuthu et al. (2014) identified a glutamine-sensing mechanism in plants, controlling a key enzyme in the ornithine synthesis pathway. This discovery is crucial for understanding how plants monitor and respond to cellular nitrogen status (Chellamuthu et al., 2014).
Mécanisme D'action
N2-Methyl-L-glutamine plays a significant role in nitrogen metabolism. It is an important biosynthetic intermediate allowing bacteria (e.g., methanotrophs) to use methylated amines as a carbon and nitrogen source for growth . It is also a pharmacologically active constituent of green tea, with preliminary evidence for at least comparable activity to theanine as a hypotensive .
Orientations Futures
The glutamine metabolic pathway, which N2-Methyl-L-glutamine is a part of, has taken a special place in metabolomics research in recent years . Given its important role in cell biosynthesis and bioenergetics, the ability to monitor and model the glutamine metabolic pathways are highlighted . Future research may focus on the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .
Propriétés
IUPAC Name |
(2S)-5-amino-2-(methylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZFSNZOGAXEGH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3081-62-7 | |
| Record name | gamma-Glutamylmethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



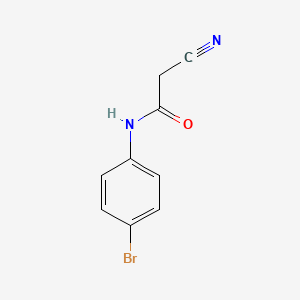

![2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1593932.png)
